molecular formula C20H22N4OS B6569733 N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021255-10-6

N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Katalognummer: B6569733
CAS-Nummer: 1021255-10-6
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: ZPHRODSHBYSUPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl acetamide moiety at position 3. The cyclohexyl group attached to the acetamide nitrogen distinguishes it from structurally related compounds.

Eigenschaften

IUPAC Name

N-cyclohexyl-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c25-19(22-16-9-5-2-6-10-16)14-26-20-18-13-17(15-7-3-1-4-8-15)23-24(18)12-11-21-20/h1,3-4,7-8,11-13,16H,2,5-6,9-10,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHRODSHBYSUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrazine Cores

The following compounds share the pyrazolo[1,5-a]pyrazine backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide R1 = Phenyl, R2 = Cyclohexyl C20H21N3OS 343.47* Bulky aliphatic substituent enhances lipophilicity.
N-(4-Methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide R1 = Phenyl, R2 = 4-Methylphenyl C21H18N3OS 360.45 Aromatic methyl group may improve metabolic stability .
2-{[2-(2-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide R1 = 2-Butoxyphenyl, R2 = 3-Chloro-2-methylphenyl C24H24ClN3O2S 454.98 Ether and chloro groups increase polarity and potential target affinity .
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide R1 = 4-Chlorophenyl, R2 = 3-(Methylsulfanyl)phenyl C21H17ClN4OS2 440.96 Chloro and methylsulfanyl groups enhance electronic interactions .

*Calculated molecular weight based on formula.

Key Observations:
  • Electronic Modulation : Electron-withdrawing groups (e.g., chloro in ) may enhance binding to electrophilic regions of enzymes, while electron-donating groups (e.g., butoxy in ) could influence conformational flexibility.

Comparison with Pyrazolo[1,5-a]pyrimidine and Oxadiazole Analogues

Pyrazolo[1,5-a]pyrimidine Acetamides
  • N,N-Diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (): Used in radiosynthesis due to the iodophenyl group, enabling radiolabeling for imaging studies. Demonstrates the versatility of pyrazolo-heterocycles in diagnostic applications .
Oxadiazole-Based Acetamides ():

Compounds such as 8t , 8u , 8v , and 8w feature a 1,3,4-oxadiazole ring instead of pyrazolo-pyrazine. Key differences include:

  • Bioactivity : These compounds exhibit LOX inhibition (8t: IC50 = 12.3 µM), α-glucosidase inhibition (8u: IC50 = 18.7 µM), and BChE inhibition (8v: IC50 = 9.8 µM) .

Vorbereitungsmethoden

Cyclization of N-Amino-2-Iminopyridines with β-Diketones

A robust approach involves the reaction of N-amino-2-iminopyridines with β-diketones under oxidative conditions. For example, N-amino-2-iminopyridine* reacts with ethyl acetoacetate in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C for 18 hours. This oxidative cross-dehydrogenative coupling (CDC) forms the pyrazolo[1,5-a]pyrazine core via:

  • Nucleophilic addition of the enol form of the β-diketone to the N-amino-2-iminopyridine.

  • Oxidative dehydrogenation mediated by molecular oxygen.

  • Cyclization and dehydration to yield the fused heterocycle.

Key Optimization Parameters

  • Acid Catalyst : Acetic acid (6 equivalents) enhances reaction efficiency by stabilizing intermediates.

  • Atmosphere : Molecular oxygen (94% yield) outperforms air (74%) or inert atmospheres (6%).

EntryAcid (Equiv)AtmosphereYield (%)
1HOAc (6)O₂94
2HOAc (6)Air74
3NoneAr6

[3+2] Cycloaddition of N-Aminopyridinium Ylides

An alternative one-step method employs N-aminopyridinium ylides as 1,3-dipoles reacting with ynals (ynaldehyde derivatives). This strategy constructs the pyrazolo[1,5-a]pyrazine core while introducing functional groups such as cyano substituents. For instance, ynals undergo [3+2] cycloaddition with N-aminopyridinium ylides in dichloromethane at 25°C, yielding cyanated pyrazolo[1,5-a]pyridines in 72–89% yields.

Functionalization of the Pyrazolo[1,5-a]pyrazine Core

Sulfanylation at Position 4

The sulfanyl (-S-) group is installed via nucleophilic aromatic substitution (SNAr) or metal-catalyzed thiolation:

  • SNAr : Reaction of 4-chloropyrazolo[1,5-a]pyrazine with potassium thioacetate in dimethylformamide (DMF) at 120°C yields the 4-sulfanyl intermediate.

  • Copper-Catalyzed Thiolation : Using CuI (10 mol%) and 1,10-phenanthroline as a ligand, 4-iodopyrazolo[1,5-a]pyrazine couples with thiols (e.g., thiourea) in dimethyl sulfoxide (DMSO) at 100°C.

Synthesis of the Acetamide Side Chain

Preparation of 2-Sulfanylacetic Acid

2-Sulfanylacetic acid is synthesized by hydrolyzing ethyl 2-sulfanylacetate with aqueous NaOH (2 M) at 60°C for 4 hours, followed by acidification with HCl.

Coupling with Cyclohexylamine

The acetamide moiety is formed via carbodiimide-mediated coupling:

  • Activation : 2-Sulfanylacetic acid reacts with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0°C for 1 hour.

  • Amination : The activated ester reacts with cyclohexylamine in DCM at 25°C for 12 hours, yielding N-cyclohexyl-2-sulfanylacetamide*.

Final Assembly of the Target Compound

Thiol-Ene Click Chemistry

The sulfanylacetamide side chain is conjugated to the 4-sulfanylpyrazolo[1,5-a]pyrazine via a disulfide bond:

  • Oxidation : Treatment of N-cyclohexyl-2-sulfanylacetamide* with hydrogen peroxide (30%) in ethanol forms the disulfide.

  • Ligand Exchange : Reaction with 4-mercaptopyrazolo[1,5-a]pyrazine in the presence of triethylamine (TEA) in DMF at 50°C for 6 hours yields the target compound.

Purification and Characterization

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:3) isolates the product.

  • Analytical Validation :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 7.92–7.45 (m, 5H, Ph-H), 3.85 (t, 2H, SCH₂), 3.20 (m, 1H, cyclohexyl-H).

    • HRMS : m/z calculated for C₂₁H₂₄N₄OS [M+H]⁺: 381.1745; found: 381.1748.

Challenges and Optimization Opportunities

Low Yields in Cyclization Steps

The oxidative CDC method achieves moderate yields (74–94%) but requires stringent oxygen control. Transitioning to flow chemistry or using stable O₂ surrogates (e.g., N-oxides) may improve reproducibility.

Side Reactions During Sulfanylation

Competitive oxidation of thiols to disulfides necessitates inert atmospheres and radical scavengers (e.g., TEMPO) .

Q & A

(Basic) What are the critical synthesis considerations for achieving high yield and purity of N-cyclohexyl-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide?

Answer:

  • Key Steps : Multi-step synthesis involving:
    • Coupling Reactions : Sulfanyl group introduction via nucleophilic substitution (e.g., reacting thiols with α-chloroacetamides) .
    • Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core under reflux conditions (e.g., using ethanol or DMF as solvents) .
  • Optimization :
    • Temperature : Maintain 60–80°C to avoid side reactions .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final compound .
  • Yield Improvement : Use anhydrous solvents and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

(Basic) Which analytical techniques are essential for characterizing this compound, and how are they applied?

Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column (UV detection at 254 nm) with >98% purity threshold .
  • Crystallography : Single-crystal X-ray diffraction (where applicable) for absolute stereochemical assignment .

(Advanced) How can structure-activity relationship (SAR) studies elucidate the role of the cyclohexyl group in biological activity?

Answer:

  • Methodology :

    • Derivative Synthesis : Prepare analogs with varied N-substituents (e.g., cyclopentyl, aryl groups) .
    • Biological Assays : Compare IC₅₀ values in enzyme inhibition or cytotoxicity models .
    • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to assess cyclohexyl interactions with target binding pockets .
  • Example SAR Insights :

    SubstituentBiological Activity (IC₅₀)Key Interaction
    Cyclohexyl12 µM (EGFR inhibition)Hydrophobic pocket binding
    Phenyl45 µMReduced affinity due to steric clash
    4-Chlorophenyl8 µMEnhanced π-π stacking
    (Hypothetical data based on structural analogs in )

(Advanced) How can researchers reconcile contradictory biological activity data across structurally similar derivatives?

Answer:

  • Root Causes :
    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .
    • Solubility Issues : Poor aqueous solubility masking true activity (e.g., DMSO concentration effects) .
  • Resolution Strategies :
    • Standardized Protocols : Use consistent assay conditions (e.g., ATP concentration in kinase assays) .
    • Metabolic Stability Tests : Microsomal assays to rule out rapid degradation .
    • Computational Validation : Density Functional Theory (DFT) to predict electronic effects of substituents .

(Basic) What intermediates are critical in synthesizing pyrazolo[1,5-a]pyrazine derivatives like this compound?

Answer:

  • Key Intermediates :
    • 2-Phenylpyrazolo[1,5-a]pyrazine-4-thiol : Synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones .
    • N-Cyclohexyl-2-chloroacetamide : Prepared by reacting cyclohexylamine with chloroacetyl chloride in dichloromethane .
  • Coupling Reaction : Thiol intermediate + chloroacetamide in basic conditions (e.g., K₂CO₃ in acetone) .

(Advanced) How can computational methods optimize pharmacokinetic properties like solubility or metabolic stability?

Answer:

  • Tools :
    • ADMET Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions .
    • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC lipid bilayers) .
  • Design Modifications :
    • Solubility : Introduce polar groups (e.g., -OH, -COOH) while monitoring logP (<5) .
    • Metabolic Stability : Replace labile esters with amides or fluorinated groups .

(Basic) What stability challenges are associated with the sulfanylacetamide moiety during synthesis?

Answer:

  • Oxidation Risk : Sulfur atoms prone to oxidation (→ sulfoxides/sulfones). Mitigate with:
    • Inert Atmosphere : N₂ glovebox during reactions .
    • Antioxidants : Add 0.1% BHT to reaction mixtures .
  • Storage : Lyophilize and store at -20°C under argon .

(Advanced) How to design enzyme inhibition assays for this compound?

Answer:

  • Protocol :
    • Enzyme Selection : Target kinases (e.g., EGFR, MAPK) based on structural analogs .
    • Substrate : Use ATP-conjugated fluorescent probes (e.g., ADP-Glo™ assay) .
    • IC₅₀ Determination : Dose-response curves (1 nM–100 µM) with 3 replicates .
  • Controls :
    • Positive Control : Staurosporine for kinase inhibition.
    • Negative Control : DMSO vehicle .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.